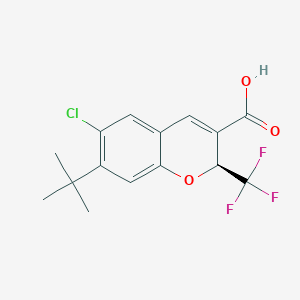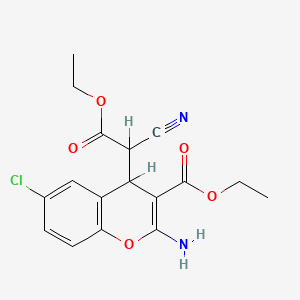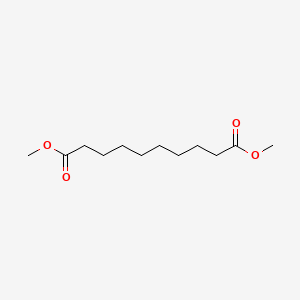
Dimethylsebacat
Übersicht
Beschreibung
Dimethyl Sebacate (DMS) is a dimethyl ester of sebacic acid . It has a vegetal origin as it is processed from castor oil . It can be used as an intermediate to produce light stabilizers . It can also be employed as a plasticizer, softening agent, and solvent for cellulosic resins, synthetic resins, and rubbers .
Synthesis Analysis
Dimethyl sebacate is generally prepared by the esterification of sebacic acid . It is widely used as a synthesis intermediate to produce Hindered Amines Light Stabilizer (HALS), which are light stabilizers additives . These additives are used in plastics and coatings to protect surfaces and pigments against photo degradation by deactivation of free radicals .Molecular Structure Analysis
The linear formula of Dimethyl Sebacate is CH3OCO(CH2)8COOCH3 . Its CAS Number is 106-79-6 . The molecular weight of Dimethyl Sebacate is 230.30 .Chemical Reactions Analysis
Dimethyl Sebacate is widely used as a synthesis intermediate to produce light stabilizers . It can also be employed as a plasticizer, softening agent, and solvent for cellulosic resins, synthetic resins, and rubbers .Physical and Chemical Properties Analysis
Dimethyl Sebacate has a boiling point of 158 °C/10 mmHg and a melting point of 29-31 °C . Its density is 0.988 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Zwischenprodukt für Lichtstabilisatoren
DMS wird als Zwischenprodukt zur Herstellung von Lichtstabilisatoren verwendet . Diese Lichtstabilisatoren, bekannt als sterisch gehinderte Amin-Lichtstabilisatoren (HALS), werden in Kunststoffen und Beschichtungen verwendet, um Oberflächen und Pigmente vor Photodegradation zu schützen, indem freie Radikale deaktiviert werden . HALS helfen, Oberflächenfehler, Verlust von mechanischen Eigenschaften, Verlust der Wasserundurchlässigkeit und das Verblassen von Pigmenten zu vermeiden .
Weichmacher
DMS kann als Weichmacher eingesetzt werden . Weichmacher sind Substanzen, die Materialien hinzugefügt werden, um ihre Plastizität zu erhöhen oder ihre Viskosität zu verringern. Sie werden üblicherweise Polymeren wie Kunststoffen und Gummi zugesetzt, um sie flexibel und biegsam zu machen .
Weichmacher
DMS kann auch als Weichmacher verwendet werden . Weichmacher sind Substanzen, die verwendet werden, um die Textur des Materials, zu dem sie hinzugefügt werden, zu erweichen. Im Fall von DMS kann es verwendet werden, um cellulosische Harze, synthetische Harze und Kautschuke zu erweichen .
Lösungsmittel
DMS kann als Lösungsmittel für cellulosische Harze, synthetische Harze und Kautschuke verwendet werden . Als Lösungsmittel kann DMS diese Harze lösen, um eine Lösung zu bilden, die in verschiedenen industriellen Anwendungen nützlich sein kann .
Synthese von Polytetramethylensebacat
DMS kann bei der Synthese von Polytetramethylensebacat verwendet werden . Diese Verbindung hat potenzielle Anwendungen bei der Herstellung verschiedener Polymertypen .
Biosynthese von oligomeren Sebacaten
DMS wird bei der Biosynthese von oligomeren Sebacaten verwendet . Diese oligomeren Sebacate können als Schmieröle verwendet werden .
Cyclisierung von N-Succinylglycin-Dimethylester
DMS kann als Ausgangsmaterial für die Cyclisierung von N-Succinylglycin-Dimethylester verwendet werden . Dieser Prozess kann bei der Synthese verschiedener organischer Verbindungen verwendet werden .
Analytischer Standard in der Chromatographie
DMS kann als analytischer Standard für die Bestimmung des Analyten in Poly(Vinylchlorid)-Dichtungen, fettigen Lebensmitteln und Nitrocellulose-basierten Treibladungen mittels Gaschromatographie-Massenspektrometrie (GC-MS) und Gas-Flüssigkeits-Chromatographie (GLC) verwendet werden .
Wirkmechanismus
Target of Action
Dimethyl sebacate (DMS) is primarily used as a synthesis intermediate to produce light stabilizers . It is also employed as a plasticizer, softening agent, and solvent for cellulosic resins, synthetic resins, and rubbers . The primary targets of DMS are therefore the materials and substances it interacts with in these roles.
Mode of Action
DMS is a dimethyl ester of sebacic acid . As a plasticizer, it increases the flexibility and malleability of materials, making them less brittle and more resistant to fracture. As a solvent, it dissolves or disperses various components in a solution, facilitating numerous chemical reactions. In the production of light stabilizers, DMS acts as a synthesis intermediate to produce Hindered Amines Light Stabilizers (HALS), which protect surfaces and pigments against photo degradation by deactivating free radicals .
Biochemical Pathways
HALS are used in plastics and coatings to protect surfaces and pigments against photo degradation by deactivating free radicals .
Pharmacokinetics
It is known that dms is a plasticizer that can be synthesized by esterification of sebacic acid . Its bioavailability would depend on the specific context and manner of its use.
Result of Action
The primary result of DMS’s action is the stabilization of materials against light and heat degradation. It helps to avoid surface defects, loss of mechanical properties, loss of water impermeability, and pigment fading . As a plasticizer and solvent, DMS also modifies the physical properties of materials, making them more flexible, malleable, and suitable for various applications.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Cellular Effects
Fatty acid methyl esters can influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a fatty acid methyl ester, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
As a fatty acid methyl ester, it may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It may interact with various transporters or binding proteins, which could affect its localization or accumulation .
Subcellular Localization
Like other fatty acid methyl esters, it may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
dimethyl decanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-15-11(13)9-7-5-3-4-6-8-10-12(14)16-2/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOUNLDAKADEEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1026740 | |
| Record name | Dimethyl decanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1026740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; mp = 25-28 deg C; [Alfa Aesar MSDS] | |
| Record name | Dimethyl sebacate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20615 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
106-79-6 | |
| Record name | Dimethyl sebacate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sebacic acid dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIMETHYL SEBACATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9415 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Decanedioic acid, 1,10-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl decanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1026740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl sebacate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.121 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYL SEBACATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G87745M355 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-[3-hydroxy-2-[(E)-3-hydroxy-3-methylnon-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B1680860.png)
![3-[7-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]-2-methyl-4-oxo-8-propyl-3H-chromen-2-yl]propanoic acid](/img/structure/B1680865.png)
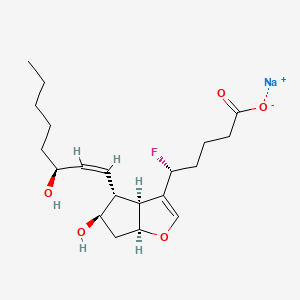
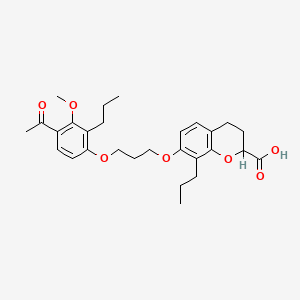
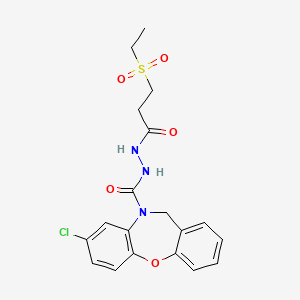
![13-ethyl-13-methyl-8-oxido-9-phenyl-1,5,11-triaza-8-azoniatricyclo[8.4.0.02,7]tetradeca-2(7),3,5,8,10-pentaene](/img/structure/B1680871.png)
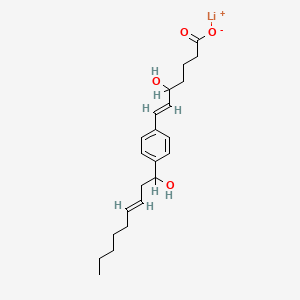
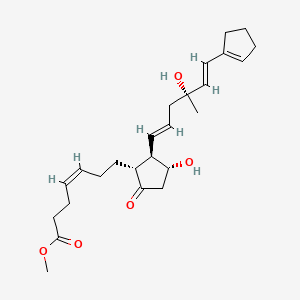


![[Cyclohexylethyl]-[[[[4-[2-methyl-1-imidazolyl-butyl]phenyl]acetyl]-seryl]-lysinyl]-amine](/img/structure/B1680878.png)
![(3R)-3-amino-3-[(2S)-2-[[(2S)-2-[[(3S)-3-cyclohexylbutanoyl]amino]-3-methylbutanoyl]-[(2S,3R)-3-hydroxy-2-(propylamino)butanoyl]carbamoyl]pyrrolidine-1-carbonyl]-4-oxo-4-piperidin-1-ylbutanoic acid](/img/structure/B1680879.png)
